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13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol

Cat. No.: B12666935
CAS No.: 50668-49-0
M. Wt: 236.31 g/mol
InChI Key: JECPJHZWLKEQFB-UHFFFAOYSA-N
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Description

Overview of Linear Polyether Alcohols in Modern Organic Chemistry

Linear polyether alcohols are a fundamental class of organic compounds characterized by a backbone containing multiple ether linkages (-R-O-R-) and at least one terminal hydroxyl (-OH) group. njchm.comnjchm.com These molecules are essentially short-chain polymers, or oligomers, of repeating ether units. Their dual functionality, possessing both the polarity of the ether and alcohol groups and the nonpolar characteristics of the hydrocarbon chain, makes them versatile in a wide array of applications.

In modern organic chemistry, linear polyether alcohols serve as crucial building blocks and functional materials. njchm.comnjchm.com They are utilized as surfactants, emulsifiers, dispersants, and wetting agents in various industries, including coatings, textiles, and personal care products. sltchemicals.com Their application extends to the pharmaceutical field, where they can be used as excipients to improve the solubility and bioavailability of poorly water-soluble drugs. google.com The reactivity of the terminal hydroxyl group also allows them to be used as initiators in polymerization reactions to create more complex polymeric structures. sltchemicals.com

Structural Characteristics and Chemical Significance of 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol

This compound, also known by its systematic name tetraethylene glycol monoisopropyl ether, is a distinct molecule within the polyether alcohol family. Its structure features a linear chain of four repeating ethylene (B1197577) oxide units, forming the tetraoxa backbone. This is capped at one end by a hydroxyl group and at the other by an isopropyl group, which introduces a methyl branch.

The chemical significance of this structure lies in the interplay of its constituent parts. The repeating ether linkages contribute to its good chemical stability and ability to dissolve in aqueous systems. sltchemicals.com The terminal hydroxyl group is hydrophilic and provides a reactive site for further chemical modifications, such as esterification or etherification. scholaris.ca The methyl branch, part of the isopropyl group at the other end, influences the molecule's physical properties. Methyl branching in polyethers has been shown to increase the glass transition temperature and hydrophobicity, while potentially reducing crystallinity and the rate of enzymatic degradation when incorporated into larger polymer structures.

Below is a table summarizing some of the key properties of this compound.

PropertyValue
Molecular FormulaC₁₁H₂₄O₅
Molecular Weight236.3053 g/mol
Systematic Name2-[2-[2-(2-Propan-2-yloxyethoxy)ethoxy]ethoxy]ethanol
Common NameTetraethylene glycol monoisopropyl ether

Table 1: Chemical Properties of this compound. Data sourced from Inxight Drugs.

Historical Development of Polyether Chemistry and Alcohol Functionality

The journey of polyether chemistry began with early explorations into polymers. A significant milestone was the development of the first fully synthetic polymer, Bakelite, in 1907 by Leo Baekeland. This laid the groundwork for the broader field of polymer science. In 1920, Hermann Staudinger proposed the revolutionary macromolecular theory, which correctly described polymers as long chains of covalently bonded repeating units, a concept for which he was later awarded the Nobel Prize.

The 1930s saw major breakthroughs with the invention of nylon by DuPont in 1935 and the first practical synthesis of polyethylene (B3416737) by Imperial Chemical Industries (ICI) in the same year. nih.gov These discoveries spurred further research into various polymer types, including polyethers. The synthesis of polyurethanes, which often utilize polyether polyols as a key component, was first reported by Bayer and his colleagues in 1937. noaa.gov The introduction of polyether polyols in 1957 was a significant advancement in the production of flexible polyurethane foams. noaa.gov The ability to incorporate alcohol functionalities onto polyether chains was a critical development, enabling the creation of a vast range of materials with tailored properties for diverse applications.

Interdisciplinary Relevance of Branched and Linear Polyether Architectures

The architectural design of polyethers, whether linear or branched, has a profound impact on their properties and, consequently, their applications across various scientific and industrial fields.

Linear Polyether Alcohols are prized for their ability to form highly ordered, crystalline structures. This characteristic is leveraged in applications requiring strength and specific thermal properties. In the pharmaceutical industry, linear polyether alcohols are used as solvents and to create drug delivery systems. google.com Their well-defined structure and biocompatibility make them suitable for use in injectable hydrogels and other biomedical applications. scholaris.ca They are also widely used as detergents, defoamers, and wetting agents in industrial processes. njchm.comnjchm.com

Branched Polyether Architectures , such as the one found in this compound, introduce irregularities into the polymer chain. This branching disrupts the ability of the chains to pack closely, leading to a more amorphous structure with lower density and often, increased flexibility. scholaris.ca The introduction of branches can enhance a polymer's mechanical properties, such as toughness, and alter its rheological behavior. In materials science, branched polyethers are used in the formulation of coatings and adhesives. sltchemicals.com In the field of nanotechnology, the unique three-dimensional structures of highly branched polyethers are being explored for the creation of novel nanomaterials for applications such as membrane technology and drug encapsulation. mdpi.com

The table below provides a comparative overview of the general applications of linear and branched polyether alcohols.

ArchitectureKey CharacteristicsCommon Applications
Linear Crystalline, ordered structurePharmaceuticals (excipients, drug delivery), detergents, wetting agents, industrial defoamers. njchm.comnjchm.comgoogle.com
Branched Amorphous, lower density, increased flexibilityCoatings, adhesives, nanotechnology (nanomaterials), polymer modification. sltchemicals.comscholaris.camdpi.com

Table 2: Comparative Applications of Linear and Branched Polyether Architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O5 B12666935 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol CAS No. 50668-49-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50668-49-0

Molecular Formula

C11H24O5

Molecular Weight

236.31 g/mol

IUPAC Name

2-[2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C11H24O5/c1-11(2)16-10-9-15-8-7-14-6-5-13-4-3-12/h11-12H,3-10H2,1-2H3

InChI Key

JECPJHZWLKEQFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOCCOCCOCCO

Origin of Product

United States

Synthetic Methodologies for 13 Methyl 3,6,9,12 Tetraoxatetradecan 1 Ol and Analogs

Classical Approaches to Ether Synthesis

Traditional methods for forming ether linkages remain fundamental in organic synthesis and are often adapted for the construction of polyether chains.

Williamson Ether Synthesis in Polyether Construction

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.com Developed by Alexander Williamson in 1850, the reaction involves the nucleophilic substitution (SN2) of an alkyl halide or a sulfonate ester (like a tosylate or mesylate) by an alkoxide ion. byjus.commasterorganicchemistry.comwikipedia.org

The mechanism proceeds via a backside attack of the nucleophilic alkoxide on the carbon atom bearing the leaving group. wikipedia.org For this reason, the reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are prone to undergo elimination reactions as a major side reaction. masterorganicchemistry.comwikipedia.org The alkoxide nucleophile can be derived from primary, secondary, or tertiary alcohols by treatment with a strong base, such as sodium hydride (NaH). masterorganicchemistry.com

In the context of constructing polyether alcohols like 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol, the Williamson synthesis can be applied iteratively. For instance, a monomethyl ether of a polyethylene (B3416737) glycol, such as triethylene glycol monomethyl ether (TEGME), can be deprotonated to form the corresponding alkoxide. sigmaaldrich.com This alkoxide can then react with a halo-alcohol to extend the polyether chain. To synthesize an analog, one might start with a molecule like tetraethylene glycol, selectively protect one hydroxyl group, convert the other to a good leaving group (e.g., a tosylate), and then react it with the desired alkoxide. vanderbilt.edu The reaction can also occur intramolecularly if a molecule contains both a hydroxyl group and a halide, leading to the formation of cyclic ethers. masterorganicchemistry.comlibretexts.org

Table 1: Key Aspects of Williamson Ether Synthesis for Polyethers

FeatureDescriptionReference
Reaction Type SN2 (Bimolecular Nucleophilic Substitution) wikipedia.org
Reactants Alkoxide (RO⁻) + Primary Alkyl Halide (R'-X) or Sulfonate byjus.commasterorganicchemistry.com
Mechanism Backside attack by the nucleophile on the electrophilic carbon. wikipedia.org
Best Substrates Primary and methyl alkyl halides. masterorganicchemistry.com
Side Reactions Elimination (E2) is favored with secondary and tertiary alkyl halides. masterorganicchemistry.com
Application Synthesis of symmetrical and asymmetrical ethers, including polyethers and cyclic ethers. byjus.comlibretexts.org

Acid-Catalyzed Condensation of Polyols

The acid-catalyzed dehydration (or condensation) of alcohols presents another classical route to ethers. This method is most effective for the synthesis of symmetrical ethers from primary alcohols. masterorganicchemistry.comlibretexts.org The reaction typically involves heating the alcohol in the presence of a strong protic acid, such as sulfuric acid (H₂SO₄). byjus.com

The mechanism involves the initial protonation of an alcohol's hydroxyl group by the acid catalyst, which converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). masterorganicchemistry.com A second alcohol molecule then acts as a nucleophile, attacking the carbon atom of the protonated alcohol and displacing a water molecule in an SN2 reaction. Subsequent deprotonation of the resulting oxonium ion yields the ether and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com

Temperature control is critical in this process. For example, the dehydration of ethanol (B145695) yields diethyl ether at approximately 130-140°C, while at higher temperatures (above 150°C), elimination to form ethylene (B1197577) becomes the dominant pathway. masterorganicchemistry.comlibretexts.orglibretexts.org For secondary and tertiary alcohols, this method is generally unsuccessful for ether synthesis because elimination to form alkenes is highly favored. libretexts.orgbyjus.com When applied to polyols or for creating unsymmetrical ethers, this method often results in a mixture of products, limiting its synthetic utility for complex structures like this compound unless specific diols are used under optimized conditions. libretexts.orgacs.org

Catalytic Synthesis Routes

Modern synthetic chemistry often relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. These routes are particularly important for the construction of complex polymeric materials.

Catalytic Reductive Alcohol Etherifications from Carbonyl Compounds

Catalytic reductive etherification has emerged as a powerful tool for synthesizing ethers from carbonyl compounds (aldehydes or ketones) and alcohols. um.edu.mydntb.gov.ua This reaction involves the coupling of an alcohol with a carbonyl compound in the presence of a reducing agent and a catalyst. acs.org

A variety of catalysts, including those based on iron, ruthenium, or Brønsted acids, have been developed for this transformation. researchgate.netorganic-chemistry.org Organosilanes, such as triethylsilane or polymethylhydrosiloxane (B1170920) (PMHS), are commonly employed as reducing agents. researchgate.net For instance, a method using iron(III) oxo acetate (B1210297) and chloro(trimethyl)silane as catalysts with triethylsilane as the reductant allows for the etherification of various aldehydes and ketones at room temperature. organic-chemistry.org Another approach uses a thiourea-based organocatalyst in combination with HCl and 1,1,3,3-tetramethyldisiloxane (B107390) as the reducing agent. researchgate.netorganic-chemistry.org

This strategy has been successfully applied to the synthesis of polyethers. researchgate.net For example, polymerization can be achieved by reacting a dialdehyde (B1249045) with a diol in the presence of a catalyst and a reducing agent like chlorodimethylsilane (B94632) (CDMS). acs.org This method provides a robust route to polyethers that might be difficult to access through traditional methods. acs.org

Table 2: Examples of Catalytic Reductive Etherification Systems

Catalyst SystemReducing AgentSubstratesKey FeaturesReference
Iron(III) oxo acetate / Chloro(trimethyl)silaneTriethylsilaneAldehydes, KetonesAmbient temperature reaction in ethyl acetate. organic-chemistry.org
Thiourea / HCl1,1,3,3-tetramethyldisiloxaneAldehydes, KetonesTolerates various functional groups. researchgate.netorganic-chemistry.org
Cationic Ru-H complexH₂Aldehydes, KetonesUses water as a solvent. organic-chemistry.org
Chlorodimethylsilane (CDMS)CDMS (acts as both catalyst and reductant)Dialdehydes, DiolsRobust method for polyether synthesis. acs.org

Oligomerization and Dehydration Reactions for Higher Alcohol and Ether Production

The dehydration of alcohols can lead to either ethers or alkenes, and controlling the outcome is crucial for synthetic applications. byjus.com While acid-catalyzed dehydration at lower temperatures can produce symmetrical ethers from primary alcohols, harsher conditions typically favor alkene formation. byjus.comrsc.org The formation of the ether is often slightly exothermic and thus favored kinetically, whereas the subsequent dehydration to an alkene is endothermic. rsc.org

This principle can be harnessed in oligomerization reactions. For example, the controlled oligomerization of lower alcohols can produce a mixture of higher alcohols and ethers. By carefully selecting catalysts and reaction conditions (temperature, pressure, and water removal), the reaction can be steered towards the desired products. Metal triflates have been investigated as catalysts for the dehydration of primary alcohols, where the formation of a diether can be an intermediate step towards alkene production. rsc.org These processes are relevant for producing longer-chain building blocks that could then be functionalized into specific polyether alcohols.

Controlled Ring-Opening Polymerization for Polyether Alcohol Architectures

Controlled ring-opening polymerization (ROP) is a premier technique for synthesizing well-defined polymers with predictable molecular weights and narrow molecular weight distributions. acs.org This method is particularly well-suited for creating polyether architectures from cyclic monomers like epoxides (e.g., propylene (B89431) oxide) and other cyclic ethers. acs.orgnih.gov

The polymerization is initiated by a nucleophile, often an alcohol, and proceeds with the sequential opening of the cyclic monomers to build the polymer chain. The "living" nature of controlled ROP allows for the synthesis of complex architectures, such as block copolymers, by the sequential addition of different monomers. acs.org

Various catalytic systems have been developed to control the ROP process. For instance, the combination of a strong, non-nucleophilic phosphazene base (t-Bu-P₄) and an alcohol initiator has been shown to be effective for the living ROP of glycidylamine derivatives, yielding well-defined polyethers. acs.org In another example, a benign system of potassium acetate (KOAc) and 18-crown-6 (B118740) ether can activate an alcohol initiator for the controlled oxyanionic ROP of propylene oxide, leading to poly(propylene oxide) with high molar masses and low dispersity. nih.gov This level of control is essential for designing specific polyether alcohol structures like this compound and its more complex analogs. Drug molecules containing alcohol groups have also been used as initiators to create polymer-drug conjugates via controlled ROP. nih.gov

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, with their inherent specificity, can catalyze complex reactions under mild conditions, often with high regio- and stereoselectivity.

Enzyme-Catalyzed Polymerization and Transesterification in Polyol Synthesis

The synthesis of polyols and their derivatives, such as this compound, can be achieved through enzyme-catalyzed reactions. Lipases are particularly versatile in this regard, catalyzing both polymerization and transesterification reactions. nih.govnih.gov

Lipase-catalyzed transesterification is a widely used industrial method, offering a sustainable alternative to chemical catalysis. nih.gov This method is advantageous due to its high selectivity and reduced energy consumption. nih.gov For instance, the synthesis of ethylene glycol oleate (B1233923) has been successfully achieved with high conversion rates using immobilized Candida antarctica lipase (B570770) (NS 88011) in a solvent-free system. unife.it The reaction optimization revealed that temperature and agitation are critical parameters for achieving high yields. unife.it

The formation of a poly(ethylene glycol)-lipase complex has been shown to significantly enhance enzymatic activity in non-aqueous solvents like ionic liquids. ntnu.no This is attributed to the improved dispersion of the enzyme in the reaction medium. ntnu.no The PEG molecules are thought to surround the lipase, creating a more hydrophobic microenvironment that is conducive to its catalytic activity. ntnu.no

Catalyst SystemSubstratesProductKey FindingsReference
Immobilized Candida antarctica lipase (NS 88011)Oleic acid, Ethylene glycolEthylene glycol oleateAchieved >99% conversion in a solvent-free system. Temperature and agitation were key parameters. unife.it
Poly(ethylene glycol)-lipase PS complexCinnamic anhydride (B1165640), Benzyl alcoholBenzyl cinnamateThe complex showed significantly higher activity in an ionic liquid compared to the native lipase. ntnu.no
Immobilized Mucor miehei and Candida antarctica lipase BCastor oil, Higher alcoholsBiolubricantsAchieved 80-95% conversion under optimized low-water conditions. nih.gov

Stereoselective Enzymatic Approaches for Chiral Polyether Alcohols

The synthesis of chiral alcohols is of great importance in the pharmaceutical industry, as the stereochemistry of a molecule can significantly impact its biological activity. nih.gov Biocatalysis provides a powerful tool for the synthesis of enantiomerically pure compounds. nih.govnih.gov

Carbonyl reductases are a class of enzymes that can catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity. nih.gov For example, a carbonyl reductase from Candida magnoliae has been shown to catalyze the reduction of various ketones to the corresponding anti-Prelog configurated alcohols in excellent optical purity. nih.gov This approach has been successfully applied to the synthesis of several chiral alcohol intermediates of pharmaceutical importance. nih.gov

Lipases are also widely used for the kinetic resolution of racemic alcohols through stereoselective transesterification. rsc.org The enantioselectivity of these reactions can often be enhanced by optimizing reaction conditions such as the choice of enzyme, solvent, and temperature. rsc.org For instance, the resolution of 2-ethylhexan-1-ol (B42007) and its unsaturated analog was achieved with high enantiomeric excess using lipase PS-catalyzed transacetylation. rsc.org

EnzymeSubstrateProductKey FindingsReference
Carbonyl reductase from Candida magnoliaeVarious ketones, α- and β-ketoestersAnti-Prelog configurated chiral alcoholsHigh enantioselectivity and optical purity. nih.gov
Lipase PS from Pseudomonas cepaciaRacemic 2-ethylhex-5-en-1-ol(R)-(-)-2-ethylhex-5-en-1-ol and (S)-(+)-acetateHigh enantiomeric ratio (E ≈ 750) achieved at 0 °C in CH2Cl2. rsc.org
Geotrichum candidumDiethyl 2-oxopropanephosphonate(+)-(R)-diethyl 2-hydroxypropanephosphonateAsymmetric reduction yielded the product with 98% e.e. capes.gov.br

Functionalization and Derivatization Strategies

The terminal hydroxyl group of this compound and its analogs serves as a versatile handle for the introduction of various functional groups, enabling the synthesis of a wide range of derivatives for diverse applications.

Regioselective Introduction of Terminal Groups (e.g., Azides, Halides)

The regioselective functionalization of unsymmetrical oligo(ethylene glycols) is crucial for the synthesis of well-defined heterobifunctional molecules. A common strategy involves the desymmetrization of symmetrical oligo(ethylene glycol) diols. nih.gov

One approach to introduce an azide (B81097) group is through the mesylation of one of the terminal hydroxyl groups, followed by nucleophilic substitution with sodium azide. nih.gov This method allows for the synthesis of mono-azido oligo(ethylene glycol) derivatives in moderate yields, which can be readily separated from the di-azido byproduct by chromatography. nih.gov The conversion of the hydroxyl group to a good leaving group like a mesylate or tosylate is a common first step for introducing other functionalities as well. biochempeg.com

The introduction of a halide, such as an iodide, can be achieved by reacting the mesylated oligo(ethylene glycol) with sodium iodide in acetone. nih.gov This provides an iodo-terminated derivative that can be used in further synthetic transformations. nih.gov

Starting MaterialReagentsProductKey FindingsReference
Oligo(ethylene glycol)1. MsCl, Et3N; 2. NaN3Mono-azido oligo(ethylene glycol)Moderate yields (36-46%) with easy separation of the diazido byproduct. nih.gov
Mesylated oligo(ethylene glycol)NaI, AcetoneIodo-terminated oligo(ethylene glycol)Efficient conversion to the corresponding iodide. nih.gov
Tetraethylene glycol1. 50% aq. NaOH; 2. Decyl bromideMono-decyl ether of tetraethylene glycolA solvent-free method for preparing monoalkyl ethers of polyoxyalkylene glycols. google.com

Synthesis of Poly(ethylene glycol)-based Linkers Incorporating the Polyether Backbone

The oligo(ethylene glycol) monoalkyl ether structure, as seen in this compound, is a prevalent component in the design of linkers for Proteolysis Targeting Chimeras (PROTACs). biochempeg.comprecisepeg.com These linkers connect a target protein binder to an E3 ligase ligand, facilitating the degradation of the target protein. precisepeg.com

The inclusion of a PEG-based linker enhances the water solubility and cell permeability of the PROTAC molecule. biochempeg.comprecisepeg.com The length and composition of the linker are critical for the efficacy of the PROTAC, and PEG chains offer a modular approach to tune these properties. biochempeg.com

The synthesis of these linkers often involves the functionalization of the terminal hydroxyl group of the oligo(ethylene glycol) monoether with a reactive group suitable for conjugation, such as an NHS ester or an azide for "click" chemistry. precisepeg.comrsc.org For instance, heterobifunctional oligo(ethylene glycol) linkers with azide and alkyne functionalities have been synthesized for bioconjugation applications. nih.govrsc.org

Linker TypeKey FeaturesSynthetic ApproachApplicationReference
PEG-based PROTAC linkersIncreased water solubility, tunable length.Functionalization of oligo(ethylene glycol) monoethers.Targeted protein degradation. biochempeg.comprecisepeg.com
Heterobifunctional OEG linkersOrthogonal reactive groups (e.g., azide and alkyne).Desymmetrization of oligo(ethylene glycols).Bioconjugation and targeted drug delivery. nih.govrsc.org
Branched PEG derivativesMultiple functionalization points.Anionic polymerization using a functional initiator.Versatile platforms for complex architectures. rsc.org

Preparation of Ester Derivatives of the Polyether Alcohol

The terminal hydroxyl group of this compound can be readily converted to an ester through esterification with a carboxylic acid or its derivative. This reaction is typically catalyzed by an acid and is reversible. lumenlearning.com

For example, the synthesis of maleic acid diethylene glycol monoethyl ether ester has been reported via the esterification of maleic anhydride with ethylene glycol monoethyl ether using a catalyst such as p-toluenesulfonic acid. nih.gov This demonstrates a general approach for preparing ester derivatives of oligo(ethylene glycol) monoalkyl ethers.

Enzyme-catalyzed esterification offers a milder and more selective alternative. Lipases are commonly used for this purpose. For instance, the enzymatic synthesis of formate (B1220265) esters has been achieved using immobilized Candida antarctica lipase (Novozym 435). nih.gov The reaction conditions, including enzyme concentration, molar ratio of reactants, and temperature, can be optimized to achieve high conversion rates. nih.gov

Purification and Isolation Techniques in Polyether Alcohol Synthesis

The synthesis of polyether alcohols, including this compound and its analogs, invariably produces a crude reaction mixture containing the desired product, unreacted starting materials, catalysts, and byproducts of varying chain lengths. The removal of these impurities is critical to obtaining a product with the high purity required for many applications. The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the polyether alcohol. A variety of techniques are employed, ranging from simple phase separations to sophisticated chromatographic methods.

Non-Chromatographic Methods

For large-scale industrial production and for initial purification steps, non-chromatographic methods are often favored due to their cost-effectiveness and scalability.

Neutralization and Filtration: The synthesis of polyether alcohols often utilizes alkaline catalysts, such as potassium hydroxide (B78521). researchgate.net A primary purification step involves neutralizing the crude product with an acid, like phosphoric acid or a mineral acid with a high dissociation constant. google.com This reaction converts the soluble alkaline catalyst into an insoluble salt, which can then be removed by filtration. researchgate.netgoogle.com To facilitate the removal of the salt crystals, a hydrate (B1144303) of a metal salt of the neutralizing acid may be added to promote crystal growth before filtration. google.com

Liquid-Liquid Extraction: This technique is a cornerstone for purifying polyether alcohols. researchgate.net It exploits the differential solubility of the target compound and impurities between two immiscible liquid phases. For instance, after neutralizing the catalyst, the polyether can be extracted using an organic solvent like dichloromethane (B109758) (DCM) and washed with aqueous solutions, such as brine, to remove salts and more hydrophilic impurities. researchgate.netrsc.org The efficiency of extraction can be influenced by factors such as the solvent-to-product ratio, temperature, and the pH of the aqueous phase. researchgate.net

Precipitation and Crystallization: Precipitation is effective for removing certain impurities or for isolating the desired polyether. Polyethylene glycols (PEGs), for example, have low solubility in cold diethyl ether, allowing for their separation from a reaction mixture. researchgate.net Crystallization can be induced by cooling the solution or by adding a "poor solvent" that reduces the solubility of the target compound, causing it to crystallize out of the solution. google.com This method is particularly useful for removing alkaline catalysts from crude polyether-polyols. researchgate.net

Distillation: For volatile polyether alcohols or to remove volatile impurities, distillation is a viable purification method. Simple distillation can concentrate the product and remove high-boiling impurities. youtube.com For mixtures with components that have close boiling points, fractional distillation is employed. researchgate.net To avoid thermal degradation of heat-sensitive polyether alcohols, distillation under reduced pressure (vacuum distillation) is often the preferred method as it lowers the boiling points of the compounds. researchgate.net

Other Techniques:

Sedimentation and Centrifugation: These methods rely on density differences to separate components of a mixture and can be used as simple, initial purification steps. researchgate.net

Polymer-Based Precipitation: An alternative to ultracentrifugation, this method uses polymers like PEG-6000 to precipitate nanovesicles from solution. nih.gov The polymer forms a mesh-like structure that traps the desired particles, which can then be collected by low-speed centrifugation. nih.gov

Chromatographic Methods

When very high purity is required, particularly for monodisperse polyether alcohols, chromatographic techniques are indispensable. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a widely used technique for the purification of polyether alcohols.

Silica (B1680970) Gel Chromatography: Silica gel is a common stationary phase for purifying polar compounds like polyether alcohols. reddit.comgoogle.com Separation is achieved by eluting the mixture through the column with a solvent system, often a gradient of a polar solvent (like methanol (B129727) or ethanol) in a less polar solvent (like dichloromethane or chloroform). reddit.com However, polyether compounds can exhibit "streaking" on silica, leading to poor separation, which sometimes can be mitigated by using specific solvent mixtures or adding modifiers like ammonium (B1175870) hydroxide to the eluent. reddit.com

Ion-Exchange Chromatography: This method is effective for separating charged molecules. It can be used to remove ionic catalysts or to purify polyether derivatives that possess an ionic group, such as an amine. google.com However, its utility is limited when neither the target compound nor the major impurities are charged. google.com

Polystyrene-Divinylbenzene (PS-DVB) Beads: As an alternative to silica gel, PS-DVB resins can be used as the stationary phase for the preparative purification of PEG derivatives. nih.govresearchgate.net This method often uses less toxic eluents, such as ethanol/water mixtures, and can achieve high purity (>99%) in a single step. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): For analytical quantification of purity and for preparative separation of highly pure, monodisperse PEGs, HPLC is used. rsc.orggoogle.com Reverse-phase HPLC, in particular, is a powerful tool for determining the dispersity of oligomers. rsc.org

The following table summarizes the various purification and isolation techniques discussed:

Technique Principle of Separation Typical Application in Polyether Alcohol Synthesis References
Neutralization & Filtration Conversion of soluble catalyst to insoluble salt followed by physical removal.Removal of alkaline catalysts (e.g., KOH) from crude reaction mixtures. researchgate.netgoogle.com
Liquid-Liquid Extraction Differential solubility of components in two immiscible liquid phases.Separation of the desired polyether from salts and hydrophilic/hydrophobic impurities. researchgate.netrsc.org
Crystallization/Precipitation Lowering the solubility of the target compound to induce solid formation.Isolation of the final product; removal of specific impurities. researchgate.netgoogle.com
Distillation Differences in boiling points of components.Removal of volatile solvents or impurities; isolation of lower molecular weight polyethers. youtube.comresearchgate.net
Silica Gel Chromatography Differential adsorption of components onto a polar stationary phase.High-purity separation of polyether alcohols from byproducts of similar polarity. reddit.comgoogle.com
Ion-Exchange Chromatography Separation based on ionic charge.Removal of ionic catalysts; purification of charged polyether derivatives. google.com
PS-DVB Chromatography Partitioning between a non-polar stationary phase and a mobile phase.Preparative scale purification of PEG derivatives, often with greener solvents. nih.govresearchgate.net

Chemical Reactivity and Transformation Pathways of 13 Methyl 3,6,9,12 Tetraoxatetradecan 1 Ol Systems

Ether Bond Reactivity and Cleavage Mechanisms

The polyether backbone of 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol is its defining structural feature. While generally stable, these ether linkages can undergo scission through various chemical and biological routes, leading to the breakdown of the molecule.

The ether bonds within poly(ethylene glycol) structures are vulnerable to cleavage under oxidative and hydrolytic conditions. Oxidative degradation can be initiated by molecular oxygen, often facilitated by elevated temperatures or the presence of transition metal ions. Research on analogous poly(ethylene glycol) dimethyl ether (PEGDME) has shown that it can mediate the oxidative scission of olefins, indicating the reactivity of the ether solvent itself under oxidative stress at high temperatures (e.g., 110-130 °C). nih.gov The proposed mechanism for PEG degradation often involves the oxidation of the carbon atom adjacent to the ether oxygen, forming a hemiacetal intermediate which then decomposes. nih.gov This process can lead to chain cleavage and the formation of smaller oxygenated molecules such as aldehydes and ketones. nih.gov

Hydrolytic cleavage of polyethylene (B3416737) glycol ethers can occur under forcing conditions, such as at elevated temperatures in the presence of a hydrolytic cleavage catalyst like alumina. google.com This process breaks down high-molecular-weight PEG ethers into lower molecular weight products. The reaction with water leads to the formation of various compounds, including ethylene (B1197577) glycol, and monoalkyl ethers of ethylene glycol, demonstrating the scission of the ether backbone. google.com The selectivity of the reaction can be controlled by adjusting reaction conditions and the choice of catalyst. google.com

Table 1: Key Factors in Ether Bond Degradation

Degradation Pathway Key Requirements Resulting Products
Oxidative Degradation Molecular Oxygen (O₂), Elevated Temperature Aldehydes, Ketones, Carboxylic Acids

| Hydrolytic Cleavage | Water, Elevated Temperature, Catalyst (e.g., Alumina) | Lower molecular weight glycols and glycol ethers |

The biodegradation of polyethylene glycols is a well-documented process involving specific enzymatic activities. Aerobic metabolism of PEG typically follows a two-step mechanism involving oxidation of the terminal alcohol group, followed by the cleavage of the ether bond. nih.gov This process requires the presence of a free hydroxyl group for the initial enzymatic attack. nih.gov

The key enzymes implicated in this pathway are PEG dehydrogenase and an ether-cleaving enzyme. nih.govresearchgate.net PEG dehydrogenase, a flavoprotein, oxidizes the terminal alcohol to an aldehyde, which is further oxidized to a carboxylic acid. nih.govresearchgate.net Subsequently, an ether-cleaving enzyme acts on the carboxylated PEG, breaking the ether linkage and releasing a shortened glycol unit. nih.govresearchgate.net This process repeats, leading to the stepwise depolymerization of the PEG chain. In some bacteria, monooxygenases and dehydratases have also been identified as capable of transforming ether moieties. nih.gov

In a different context, research on lignin (B12514952) degradation has identified a three-enzyme system in Sphingobium sp. SYK6 that cleaves β-O-4-aryl ether bonds, which are prevalent in lignin. rsc.org This cascade involves a Cα-dehydrogenase (LigD), a β-etherase (LigF), and a glutathione (B108866) lyase (LigG), which work in concert to break down the complex polymer structure. rsc.org While the substrate is different, this demonstrates a sophisticated enzymatic strategy for ether bond scission.

Table 2: Enzymes Involved in Polyether Degradation

Enzyme Function Organism/System Example
PEG Dehydrogenase Oxidizes terminal alcohol groups of PEG. nih.govresearchgate.net Pseudomonas, Sphingomonas species. nih.govresearchgate.net
Aldehyde Dehydrogenase Oxidizes intermediate aldehydes to carboxylic acids. nih.gov PEG-utilizing bacteria. nih.gov
Ether-cleaving Enzyme Cleaves the ether bond of the oxidized PEG chain. nih.govresearchgate.net PEG-utilizing bacteria. nih.govresearchgate.net

| β-Etherase (e.g., LigF) | Cleaves β-O-4 aryl ether linkages in lignin. rsc.org | Sphingobium sp. SYK6. rsc.org |

Hydroxyl Group Reactions

The terminal primary hydroxyl group (-OH) on this compound is a key site for chemical modification, enabling its participation in a variety of polymerization and material-forming reactions.

The synthesis of polyethylene glycols itself is a polymerization process, typically involving the ring-opening polymerization of ethylene oxide. nih.govmdpi.com This reaction can be initiated by molecules containing active hydrogen, such as water or alcohols. nih.govmdpi.com Therefore, this compound can, in principle, act as an initiator for the further polymerization of ethylene oxide, extending its own chain length to form higher molecular weight polymers.

Furthermore, the hydroxyl group allows the molecule to act as a monomer or an oligomeric building block in condensation polymerization reactions. The transition from individual, hydrogen-bonded molecules (supramolecular polymers) to covalently linked conventional polymers in PEGs is observed as the degree of polymerization increases. rsc.orgresearchgate.net This highlights the role of the terminal hydroxyl groups in forming larger polymer structures. By reacting the hydroxyl group with appropriate difunctional or multifunctional monomers, it can be incorporated into larger polymer backbones, forming block copolymers or other complex architectures. mdpi.com

Molecules bearing hydroxyl groups, known as polyols, are fundamental reactants in the synthesis of polyurethanes. iranchembook.ir While this compound is a mono-ol, it can be used in polyurethane formulations. In these reactions, the hydroxyl group reacts with an isocyanate group (-NCO) to form a urethane (B1682113) linkage (-NH-COO-). iranchembook.ir

When used in conjunction with diols, triols, or other higher-functionality polyols, this monofunctional alcohol acts as a chain terminator. Its incorporation controls the molecular weight of the resulting polyurethane polymer and modifies its properties, such as flexibility and solubility. The long, flexible polyether chain of the molecule can impart plasticizing effects within the final polymer matrix. The use of bio-based polyols derived from vegetable oils in the production of rigid polyurethane foams demonstrates the versatility of using long-chain alcohols in these formulations. nih.gov Similarly, the synthesis of polyurethane monomer derivatives like 1,6-hexanediol (B165255) underscores the importance of hydroxyl-containing building blocks in this field of polymer chemistry. researchgate.net

Table 3: Role in Polyurethane Synthesis

Component Chemical Group Function in Reaction Resulting Linkage
This compound Hydroxyl (-OH) Reacts with isocyanate; acts as a chain terminator Urethane (-NH-COO-)
Diisocyanate Isocyanate (-NCO) Reacts with hydroxyl groups to form the polymer backbone Urethane (-NH-COO-)

| Polyol (Diol/Triol) | Hydroxyl (-OH) | Reacts with isocyanate to build and cross-link polymer chains | Urethane (-NH-COO-) |

Molecular Interactions and Supramolecular Phenomena

Beyond covalent transformations, the structure of this compound facilitates a range of non-covalent molecular interactions that give rise to complex solution behavior and supramolecular assemblies. The molecule possesses both a hydrophobic alkyl terminus (the methyl group) and a hydrophilic polyether chain with a hydroxyl end group.

This amphiphilic character allows for the formation of micelles and other supramolecular structures in aqueous solutions. nih.gov The hydrophobic ends can aggregate to minimize contact with water, while the hydrophilic polyether chains remain exposed to the aqueous phase. These assemblies have applications in solubilizing hydrophobic compounds. nih.gov

The ether oxygens and the terminal hydroxyl group are capable of forming hydrogen bonds with water and other protic molecules. nih.gov In aqueous solution, PEG chains are known to behave as random coils. mdpi.com The interactions are complex; studies on similar PEG structures show favorable interactions with aromatic and cationic groups but unfavorable interactions with carboxylate groups. researchgate.net These specific, weak interactions are crucial in understanding the biocompatibility of PEG derivatives and their behavior in biological systems. researchgate.netnih.gov By chemically modifying the terminal hydroxyl group with specific recognition units (e.g., hydrogen-bonding moieties like ureidopyrimidinone or thymine), PEG derivatives can be programmed to self-assemble into well-defined supramolecular polymers through highly specific and directional non-covalent interactions. mdpi.com

Host-Guest Chemistry Potential of Oligoether Chains

The defining structural feature of this compound is its flexible oligoether chain, which consists of repeating ethylene glycol units. This chain, rich in electron-donating oxygen atoms, provides the molecule with significant potential for engaging in host-guest chemistry. Host-guest chemistry involves the formation of a complex between a 'host' molecule, which possesses a binding cavity, and a 'guest' molecule or ion that fits within this cavity through non-covalent interactions. nih.gov In the case of this compound, the oligoether backbone can act as a host for various guest species, particularly metal cations.

The oxygen atoms within the tetraoxatetradecan chain can coordinate with metal cations, effectively wrapping around the guest ion to form a stable complex. This behavior is analogous to that observed in crown ethers, which are cyclic polyethers renowned for their selective binding of specific metal ions. Although this compound is an acyclic oligoether, its chain can adopt a pseudo-cyclic conformation to encapsulate a guest cation. The stability and selectivity of this complex are influenced by several factors, including the size and charge of the cation and the length and flexibility of the oligoether chain.

Research on similar acyclic oligoether systems has demonstrated that the length of the ether chain is a critical determinant of the stoichiometry of the host-guest complex. For instance, longer oligoether chains have been shown to form both 1:1 and 1:2 host-guest complexes with divalent cations such as Ca²⁺, Sr²⁺, and Ba²⁺. acs.org In these complexes, the direct interaction between the encapsulated metal cation and the oxygen atoms of the oligoether chain is the primary stabilizing force. acs.org The strength of this interaction and the resulting complex stability can also be influenced by the nature of the end groups of the oligoether chain.

The table below summarizes the types of interactions and resulting complex stoichiometries observed in related oligoether systems, which can be extrapolated to predict the potential behavior of this compound.

Guest SpeciesType of InteractionPotential Complex StoichiometryReference
Univalent Cations (e.g., Li⁺, Na⁺, K⁺)Ion-Dipole1:1 acs.org
Divalent Cations (e.g., Ca²⁺, Sr²⁺, Ba²⁺)Ion-Dipole1:1, 1:2 acs.org
Trivalent Cations (e.g., Sc³⁺)Ion-Dipole1:1 acs.org

Self-Assembly Behavior in Solution and Solid State

The amphiphilic nature of this compound, arising from its hydrophilic oligoether chain and its more hydrophobic methyl-terminated alkyl tail, drives its self-assembly into organized supramolecular structures in both solution and the solid state. This process is governed by the tendency of the molecule to minimize unfavorable interactions between its hydrophobic and hydrophilic segments and the surrounding medium.

In aqueous solutions, molecules of this compound are expected to self-assemble into various nanostructures, such as micelles or vesicles. rsc.orgrsc.org In a micelle, the hydrophobic methyl-alkyl tails would aggregate to form a core that is shielded from the aqueous environment, while the hydrophilic oligoether chains would form a corona, interacting favorably with water molecules. The specific morphology of the self-assembled structure is dependent on factors such as the concentration of the compound, temperature, and the presence of salts. The critical micelle concentration (CMC) is a key parameter that defines the threshold concentration above which micelle formation occurs.

The self-assembly of oligo(ethylene glycol)-terminated molecules has also been extensively studied on solid surfaces, leading to the formation of self-assembled monolayers (SAMs). acs.org When a suitable substrate, such as gold or silver, is exposed to a solution of an oligoether-containing compound, the molecules can spontaneously organize into a densely packed, ordered monolayer. In such a SAM, the molecules would likely orient themselves with the hydroxyl head group binding to the substrate and the oligoether chain extending away from the surface. The conformation of the oligoether chains within the SAM, which can be either helical or in an all-trans configuration, is influenced by the packing density and the nature of the substrate. acs.org This conformational state, in turn, can significantly impact the properties of the resulting surface.

In the solid state, the self-assembly of this compound would be dictated by a combination of van der Waals interactions between the alkyl chains and hydrogen bonding involving the terminal hydroxyl groups and the ether oxygens. This can lead to the formation of crystalline or liquid-crystalline phases with ordered lamellar or other complex structures. The flexibility of the oligoether chain plays a crucial role in enabling the molecule to adopt conformations that facilitate efficient packing in the solid state.

The table below outlines the expected self-assembly behavior and resulting structures for this compound in different environments.

EnvironmentDriving ForceExpected Supramolecular StructureKey Influencing Factors
Aqueous SolutionHydrophobic EffectMicelles, VesiclesConcentration, Temperature, Ionic Strength
Solid SubstrateSurface Adsorption, Intermolecular InteractionsSelf-Assembled Monolayers (SAMs)Substrate Material, Solvent, Temperature
Bulk Solid Statevan der Waals Forces, Hydrogen BondingCrystalline or Liquid-Crystalline PhasesTemperature, Cooling Rate

Advanced Spectroscopic and Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework, confirming the presence and connectivity of the ethoxy units, the terminal hydroxyl group, and the isopropyl ether moiety.

Based on data from similar polyethylene (B3416737) glycol ethers, the ¹H NMR spectrum is expected to show characteristic signals. nih.govresearchgate.netnih.govchemicalbook.comchemicalbook.com The protons of the ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) would appear as a complex multiplet or a series of overlapping signals in the range of 3.5-3.7 ppm. The terminal methylene (B1212753) group adjacent to the hydroxyl group (-CH₂-OH) would likely resonate slightly downfield from the main glycol chain signals. The methine proton of the isopropyl group (-O-CH(CH₃)₂) is anticipated to be a septet around 3.6 ppm, while the methyl protons of the isopropyl group would appear as a doublet further upfield, typically around 1.1-1.2 ppm. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being dependent on concentration and solvent.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbons of the ethylene glycol backbone are expected to resonate in the range of 60-75 ppm. spectrabase.com The carbon of the terminal CH₂-OH group would likely be found at the lower end of this range (around 61 ppm), while the carbons of the main chain would be around 70 ppm. The methine carbon of the isopropyl group is expected around 72 ppm, and the methyl carbons would be significantly upfield, around 22 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH(CH₃)₂ ~3.6 (septet)~72
-CH(CH₃)₂ ~1.15 (doublet)~22
-O-CH₂-CH₂-O- 3.5 - 3.7 (multiplet)~70
-CH₂-OH ~3.7 (triplet)~61
-OH Variable (broad singlet)-

Mass Spectrometry (MS) for Identification and Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pathways of molecules, which is crucial for their identification and for studying their metabolic or degradation pathways. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds like this compound, especially for assessing its purity and identifying any related substances in a mixture. restek.comoup.comfishersci.comnih.govmdpi.com In electron ionization (EI) mode, glycol ethers typically undergo extensive fragmentation. researchgate.netnist.gov The molecular ion peak for this compound (m/z 236.31) may be weak or absent. echemi.com

The fragmentation pattern would be characterized by the cleavage of the C-O bonds of the ether linkages, leading to a series of oxonium ions separated by 44 Da, corresponding to the loss of ethylene oxide units (C₂H₄O). Common fragments would include ions at m/z 45, 89, 133, and 177. The presence of the isopropyl group would likely lead to a characteristic fragment from the cleavage of the isopropyl-ether bond.

Table 2: Potential Mass Fragments of this compound in GC-MS (EI)

m/zProposed Fragment Structure
45[CH₂=OH]⁺ or [C₂H₅O]⁺
59[(CH₃)₂CHO]⁺
89[C₄H₉O₂]⁺
133[C₆H₁₃O₃]⁺
177[C₈H₁₇O₄]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile or thermally labile compounds, including potential metabolites or degradation products of this compound. impactanalytical.comimpactanalytical.comnih.govresearchgate.netacs.orgnih.gov Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS for polyethers. nih.gov In positive ion mode, this compound would readily form adducts with cations like sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺).

Tandem mass spectrometry (MS/MS) experiments on these precursor ions would induce fragmentation, again typically involving the cleavage of the ether bonds, providing structural confirmation. bryankatzenmeyer.comwaters.com This technique is highly sensitive and can be used to quantify the compound and its derivatives in complex matrices.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of its alcohol and ether functionalities. dtic.milresearchgate.netcdnsciencepub.comchemicalbook.comresearchgate.netspectrabase.comnist.gov

A strong, broad absorption band would be observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the terminal alcohol group, with the broadening due to hydrogen bonding. A prominent, strong band would appear around 1100 cm⁻¹, corresponding to the C-O-C stretching vibrations of the multiple ether linkages in the polyethylene glycol chain. The C-H stretching vibrations of the alkyl groups would be visible in the 3000-2850 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3600 - 3200O-H stretchAlcohol
3000 - 2850C-H stretchAlkyl
~1460C-H bendAlkyl
~1100C-O-C stretchEther

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purity assessment of this compound from reaction mixtures or commercial products.

For Gas Chromatography (GC), a polar stationary phase, such as a wax column (e.g., Carbowax), would be suitable for the analysis of this polar compound. oup.com The selection of an appropriate temperature program would be crucial to ensure good resolution from any impurities, such as shorter or longer oligoethylene glycol ethers.

For Liquid Chromatography (LC), reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for the separation of polyethylene glycols and their derivatives. nih.govreddit.com A C18 or C8 column could be used with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The addition of a small amount of an acid, such as formic acid, can improve peak shape. Due to the lack of a strong chromophore, detection can be achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD), in addition to mass spectrometry.

Theoretical and Computational Investigations of 13 Methyl 3,6,9,12 Tetraoxatetradecan 1 Ol Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational methods for investigating the electronic structure and reactivity of molecules from first principles. nih.govresearchgate.netnih.gov These methods are instrumental in understanding the fundamental chemical behavior of polyether systems. researchgate.netnih.gov

Reaction Mechanism Profiling and Transition State Analysis

DFT calculations are crucial for elucidating complex reaction mechanisms at the molecular level. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energy barriers. For analogues of 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol, such as polyurethanes containing polyether segments, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been employed to study enzymatic degradation. acs.org

In a study on the hydrolysis of a urethane (B1682113) bond catalyzed by a lipase (B570770), the QM region, treated with DFT, included the substrate's urethane linkage and key enzymatic residues. acs.org The calculations revealed a two-step mechanism:

Acylation: The formation of a tetrahedral intermediate through the nucleophilic attack of a serine residue on the substrate's carbonyl carbon. acs.org

Deacylation: The hydrolysis of the acyl-enzyme intermediate, releasing the product and regenerating the enzyme. acs.org

The Gibbs activation barrier for the rate-limiting acylation step was calculated to be 19.67 kcal/mol, indicating the enzyme's potential for biodegrading this type of polymer. acs.org The study also showed a preference for C-N bond cleavage over C-O bond cleavage, a selectivity attributed to the specific arrangement of the substrate within the enzyme's active site. acs.org

Similarly, DFT has been used to investigate the copolymerization mechanisms of other polymers, providing insights into the thermodynamics and kinetics of different reaction pathways. For instance, in a Pd-catalyzed copolymerization, DFT calculations determined the free energy changes and energy barriers for monomer insertion and identified the most favorable reaction routes. mdpi.com These types of analyses are fundamental to understanding and controlling polymerization reactions to create functionalized polyethers.

Table 1: Calculated Activation Barriers for Polyether Analogue Reactions

ReactionSystemComputational MethodCalculated Activation Barrier (kcal/mol)Reference
Urethane Bond Hydrolysis (Acylation)Diurethane ethylene (B1197577) methylenedianiline (DUE-MDA) in Pseudomonas sp. MIS38 LipaseQM/MM (DFT)19.67 acs.org
Ethylene InsertionPd-Catalyst SystemDFT (B3LYP-D3/M06-2X)8.6 mdpi.com
Cyclopropenone InsertionPd-Catalyst SystemDFT (B3LYP-D3/M06-2X)24.0 mdpi.com

Electronic Structure and Molecular Geometry Optimization

DFT is widely used to determine the optimized molecular geometry and electronic properties of molecules. youtube.com For polyether analogues, geometry optimization provides the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. These calculations are essential for understanding conformational preferences and intramolecular interactions. nih.govnih.gov

For example, DFT calculations have been performed to relax the unit-cell geometry of polyether ether ketone (PEEK) oligomers, showing good agreement with experimental crystallographic data. nih.gov The PBEsol functional, which is designed for solids and surfaces, has been shown to accurately predict lattice constants and cell volumes. nih.gov

Furthermore, analysis of the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity. nih.gov The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. In a study of allyl mercaptan, a simple thiol, DFT calculations were used to determine global reactivity descriptors, which are fundamental to predicting how a molecule will interact with other chemical species. nih.gov Time-dependent DFT (TD-DFT) can also predict electronic transition energies, which correlate with UV-visible absorption spectra, as demonstrated in studies of complex metal-oxo species housed in cavitands with polyether linkages. acs.org

Table 2: DFT-Calculated Properties for a Polyether Analogue (o-PEEK)

PropertyDFT (PBEsol)ExperimentalReference
Packing Density (ρp)1.39 g/cm³1.328 g/cm³ nih.gov
Unit-cell Volume (V)2744.5 ų2884.6 ų nih.gov

Molecular Dynamics (MD) Simulations

MD simulations provide a powerful lens to examine the dynamic behavior of molecules over time, offering detailed information on conformational changes and intermolecular interactions that are often inaccessible experimentally. rsc.orgnih.govresearchgate.net

Conformational Analysis and Flexibility of Linear Polyether Chains

Simulations of PEG oligomers have shown that the choice of force field, such as GAFF (General AMBER Force Field) versus OPLS (Optimized Potentials for Liquid Simulations), can significantly impact the predicted properties. rsc.org The GAFF force field has demonstrated excellent agreement with experimental data for properties like density and viscosity of PEG tetramers. rsc.org A detailed analysis of dihedral angle distributions from these simulations reveals that they are crucial in determining the structural behavior of the oligomers. rsc.org The conformation of nascent polyethylene (B3416737) chains has been shown to affect the diffusion of monomers during in situ polymerization, highlighting the interplay between chain conformation and reaction dynamics. acs.org

Solvent Effects and Intermolecular Interactions in Polyether Systems

The behavior of polyethers is highly dependent on their interaction with the surrounding solvent. nih.govnih.govnih.gov MD simulations can explicitly model solvent molecules, providing a molecular-level picture of solvation and its effect on polymer conformation and dynamics. nist.goviaea.org

Table 3: Hydrogen Bonding Analysis in PEG Oligomer-Water Systems from MD Simulations

SystemForce Field CombinationHydrogen Bond TypeObservationReference
Hexaethylene glycol with waterOPLS (PEG) / SPC/E (Water)Water-OligomerWater competes with and reduces oligomer-oligomer H-bonding. nih.govresearchgate.net
PEG200 with waterOPLS (PEG) / TIP4P/2005 (Water)Water-WaterWater does not aggregate; forms H-bonds between at most two water molecules. nih.govnih.gov
PEG OligomersModified OPLSIntra- vs. IntermolecularLoss of intramolecular H-bonding is partly compensated by a switch from inter- to intramolecular H-bonding. nih.gov

Predictive Modeling of Solution and Adsorption Characteristics

Predictive modeling, often leveraging data from experiments and simulations, is used to forecast the behavior of polymers in solution and their tendency to adsorb onto surfaces. nih.govaps.orgaps.org

The adsorption of poly(ethylene glycol) onto reversed-phase chromatography adsorbents has been studied using a combination of experiments and theoretical modeling. nih.gov A theory based on a Gaussian chain model for the polymer and a slit-like pore model for the adsorbent successfully described the experimental data. nih.gov This approach allowed for the determination of thermodynamic parameters that characterize the interactions between the ethylene oxide units and the adsorbent surface. nih.gov The model was further used to simulate chromatograms that showed good quantitative agreement with real experimental results. nih.gov

More advanced predictive models for adsorption often employ machine learning techniques. acs.org These models can be trained on simulation data to predict adsorption properties. For example, a model was developed to predict the adsorption rate of polymer melts onto flat surfaces, demonstrating that the rate can be determined using the energy barrier of molecular motion as the primary input. aps.org Other studies have focused on modeling the adsorption of polymer solutions onto surfaces like quartz sand. mdpi.com The results showed that different polymer architectures exhibit different adsorption behaviors, which could be fitted to established isotherm models like the Langmuir model for monolayer adsorption or other models for multilayer adsorption. mdpi.com The pseudo-second-order kinetic model was found to fit well, suggesting that chemisorption is a primary mechanism for the adsorption of certain polymers on quartz sand. mdpi.com

Table 4: Adsorption Model Fitting for Polymer Solutions on Quartz Sand

Polymer TypeBest Fit Isotherm ModelBest Fit Kinetic ModelKey FindingReference
Partially Hydrolyzed Polyacrylamide (HPAM)LangmuirPseudo-second-orderExhibits typical monolayer adsorption. mdpi.com
Hydrophobically Associating Polymer (AP-P4)-ElovichPresents multilayer adsorption characteristics. mdpi.com
Dendrimer Hydrophobically Associating Polymer (DHAP)-ElovichShows multilayer adsorption with greater thickness due to dendritic structure. mdpi.com

Biotechnological and Environmental Aspects of Polyether Alcohols

Microbial Degradation and Biotransformation

Polyether alcohols, including structures similar to 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol, are subject to microbial degradation in various environments. The breakdown of these compounds is crucial for their removal from ecosystems and involves complex enzymatic processes.

Mechanisms of Aerobic and Anaerobic Biodegradation of Ether Linkages

The biodegradation of polyethers like polyethylene (B3416737) glycols (PEGs), which share the fundamental ether linkage structure with this compound, occurs under both aerobic and anaerobic conditions. researchgate.netresearchgate.net The presence of a terminal hydroxyl group is essential for the microbial metabolism of these compounds. researchgate.netnih.gov

Aerobic Degradation: In the presence of oxygen, the primary mechanism involves the oxidation of the terminal alcohol group. researchgate.netnih.gov This process occurs in a stepwise manner:

Oxidation: The terminal alcohol is first oxidized to an aldehyde and then to a carboxylic acid by alcohol dehydrogenases and aldehyde dehydrogenases. researchgate.netnih.gov

Ether Cleavage: The terminal ether bond of the resulting carboxylated polyether is then cleaved. This cleavage yields a depolymerized molecule, shortened by one glycol unit, and a C2 compound like glyoxylic acid. nih.gov This process repeats, gradually breaking down the polymer chain. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, the degradation pathway is different and can be more direct.

Direct Cleavage: It is proposed that the anaerobic metabolism of PEGs occurs via a single step catalyzed by an enzyme analogous to diol dehydratase, known as PEG acetaldehyde (B116499) lyase. researchgate.netnih.gov This enzyme directly attacks the ether bond.

Product Formation: In methanogenic consortia, the degradation of ethylene (B1197577) glycol and polyethylene glycols results in the formation of ethanol (B145695), acetate (B1210297), and methane. asm.org The ethylene oxide units are suggested to be dismutated to acetate and ethanol, with the ethanol being subsequently oxidized to acetate in a syntrophic association that produces methane. asm.org

Studies have shown that the rate of anaerobic degradation can be inversely related to the molecular weight of the polyether, with lower molecular weight glycols degrading faster. asm.org However, some research indicates that even high molecular weight PEGs (up to 20,000) can be efficiently biodegraded anaerobically. researchgate.net

Table 1: Comparison of Aerobic and Anaerobic Biodegradation of Polyether Linkages

FeatureAerobic DegradationAnaerobic Degradation
Oxygen Requirement RequiredOccurs in the absence of oxygen
Initial Step Oxidation of terminal alcohol group researchgate.netnih.govDirect cleavage of the ether bond researchgate.netnih.gov
Key Enzymes Alcohol dehydrogenase, Aldehyde dehydrogenase, Ether-cleaving enzymes nih.govPEG acetaldehyde lyase (proposed) researchgate.netnih.gov
Intermediate Products Carboxylated polyethers, aldehydes researchgate.netnih.govEthanol, Acetate asm.org
Final Products Depolymerized glycols, CO2, H2O mdpi.comMethane, Acetate asm.org

Role of Specific Microbial Communities and Enzymes in Polyether Catabolism

A variety of microorganisms are capable of degrading polyether alcohols. These microbes possess specialized enzymes that facilitate the breakdown of the ether linkages.

Microbial Communities: Both pure bacterial strains and microbial consortia have been identified as effective degraders of polyethers.

Pseudomonas species: Strains of Pseudomonas aeruginosa have been isolated that can utilize PEGs with molecular weights up to 20,000. nih.gov These bacteria can excrete extracellular enzymes to break down larger polymers into smaller, usable molecules like ethylene glycol. nih.gov

Sphingomonads : These bacteria are known to metabolize PEGs in the periplasmic space. researchgate.netnih.gov They possess membrane-bound PEG dehydrogenases with high activity towards high molecular weight PEGs. nih.gov

Anaerobic Consortia: Methanogenic enrichments from sewage sludge have demonstrated the ability to degrade a range of polyethylene glycols. asm.org Within these communities, bacteria such as Clostridium have been associated with the degradation of ether-containing compounds. nih.gov

Key Enzymes in Polyether Catabolism: The breakdown of polyethers is mediated by several key types of enzymes.

Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): These enzymes are crucial for the initial oxidative steps in aerobic degradation. nih.gov Cytoplasmic NAD-dependent alcohol dehydrogenases have shown significant activity towards lower molecular weight PEGs like PEG 400 and 600. nih.gov

Polyethylene Glycol Dehydrogenase (PEG-DH): This is a key enzyme in aerobic degradation, particularly in sphingomonads. nih.gov It is a membrane-bound flavoprotein that oxidizes the terminal alcohol groups of PEGs. researchgate.netnih.gov

Ether-Cleaving Enzymes: Following oxidation, specific enzymes cleave the ether bond. An enzyme identified as diglycolic acid (DGA) dehydrogenase has been purified from a PEG-utilizing consortium and is capable of oxidizing PEG-carboxylic acid. nih.gov

Polyurethane (PU) Degrading Enzymes: While distinct from polyether alcohols, the enzymes involved in polyurethane degradation are relevant due to the presence of ether linkages in polyether-based PUs. Hydrolases, such as lipases from Pseudomonas species, which act on ester or amide bonds, show potential for breaking down these polymers. acs.org

Table 2: Microorganisms and Enzymes in Polyether Degradation

Microorganism/GroupEnvironmentKey EnzymesSubstrate Examples
Pseudomonas aeruginosaAerobic (Soil)Extracellular enzymes, Alcohol dehydrogenase nih.govnih.govPEGs up to 20,000 MW nih.gov
SphingomonadsAerobicMembrane-bound PEG dehydrogenase (PEG-DH) researchgate.netnih.govPEGs up to 20,000 MW nih.gov
Methanogenic ConsortiaAnaerobic (Sludge)PEG acetaldehyde lyase (proposed) nih.govasm.orgEthylene glycol, PEGs up to 20,000 MW asm.org
Stenotrophomonas maltophiliaAerobicPolypropylene glycol dehydrogenase (PPG-DH) nih.govPolypropylene glycol (PPG)

Natural Occurrence and Biosynthesis

Ether bonds are found in a wide array of natural products, which are mainly secondary metabolites. rsc.org These include lipids, terpenoids, and polyketides, indicating that the structural motifs of polyether alcohols are common in nature. rsc.org

Identification in Plant Extracts and Biological Samples

While direct identification of this compound in specific plant or biological samples is not prominently documented, structurally related polyether compounds are known components of natural polymers.

Lignin (B12514952): This complex polymer, found in the cell walls of plants, is rich in various functional groups, including ether linkages. indianchemicalnews.com Lignin serves to bind cellulose (B213188) and hemicellulose fibers, providing structural support. indianchemicalnews.com The chemical structure of lignin contains ether bonds that link its phenylpropanoid units.

Marine Natural Products: A vast number of polycyclic polyether natural products are produced by marine organisms, particularly dinoflagellates and sponges. researchgate.netnih.govnih.gov These compounds, such as the brevetoxins, feature multiple ether rings and are of polyketide origin. researchgate.netnih.gov

Polyacetylenes: Found in plants, fungi, and marine algae, these natural products can contain ether linkages as part of their diverse structures. nih.gov

Metabolic Pathways Leading to Polyether Alcohol Structures in Natural Systems

Nature employs sophisticated enzymatic strategies to synthesize the ether bonds found in natural products. rsc.org The biosynthesis of complex polyethers often involves pathways that construct long carbon chains and then form the characteristic ether rings.

Polyketide Synthases (PKSs): Many marine polyether toxins are synthesized by giant polyketide synthases (PKSs). nih.govnih.gov These enzymatic assembly lines build long polyketide chains from simple precursors like acetyl-CoA and malonyl-CoA. nih.govnih.gov

Epoxide-Opening Cascades: A key proposed mechanism for the formation of the fused ether rings in many marine natural products is a cascade of epoxide-opening reactions. researchgate.netnih.govnih.gov In this pathway, a polyepoxide precursor, formed from a polyene chain, undergoes a series of intramolecular cyclizations where a hydroxyl group attacks an epoxide, opening it to form a cyclic ether and generating a new hydroxyl group to continue the cascade. nih.govnih.gov

Giant Enzymes: Recent research has uncovered massive PKS genes in the haptophyte alga Prymnesium parvum that are responsible for synthesizing the prymnesin toxins, which are among the largest nonpolymeric natural compounds. nih.govnih.gov These "PKZILLA" enzymes, exceeding the size of any previously known protein, assemble a 90-carbon backbone that is the precursor to the complex polyether structure. nih.govnih.gov This discovery highlights the immense enzymatic capability that exists in nature for constructing giant polyether molecules. nih.gov

Advanced Applications and Functional Materials Incorporating 13 Methyl 3,6,9,12 Tetraoxatetradecan 1 Ol Moieties

Polymer Science and Engineering

The presence of a terminal hydroxyl group and a polyether chain makes 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol a candidate for integration into various polymer systems. Its impact on the properties of these materials would be largely dictated by its molecular weight, the flexibility of the ether backbone, and the nature of the terminal isobutyl group.

As Polyol Components in Polyurethane Synthesis (e.g., Foams, Adhesives, Elastomers)

Polyurethanes are versatile polymers formed by the reaction of polyols with diisocyanates. escholarship.org The properties of the resulting polyurethane are heavily influenced by the type of polyol used. mdpi.com Polyether polyols, such as this compound, are known to impart flexibility, hydrolytic stability, and good low-temperature properties to polyurethanes. mdpi.com

In the synthesis of polyurethane foams, the long, flexible polyether chain of a compound like this compound would act as a soft segment, contributing to the elastic properties of flexible foams. For rigid foams, shorter-chain or more functional polyols are typically used to increase crosslink density and rigidity. jayabaya.ac.id

Table 1: General Comparison of Polyether vs. Polyester Polyols in Polyurethanes

Property Polyether Polyol-Based PU Polyester Polyol-Based PU
Hydrolytic Resistance Excellent Fair to Good
Low-Temperature Flexibility Excellent Good
Resilience High Moderate
Abrasion Resistance Good Excellent
Oil & Solvent Resistance Fair Excellent
Microbial Resistance Excellent Poor

This table presents generalized data for the classes of compounds and not for any specific molecule.

Modification of Polymer Blends and Composites

Glycol ethers can be utilized to modify the properties of polymer blends and composites. Their amphiphilic nature, possessing both polar (hydroxyl and ether groups) and non-polar (alkyl chain) characteristics, allows them to act as compatibilizers or plasticizers in certain polymer systems. chemicalland21.com For instance, the addition of glycol-modified polymers has been shown to improve the adhesion between layers and the mechanical properties of 3D-printed elements. nih.gov

The incorporation of this compound into a polymer blend could potentially improve the interfacial adhesion between different polymer phases, leading to enhanced mechanical properties. As a plasticizer, it could increase the flexibility and reduce the brittleness of rigid polymers. The effectiveness in these applications would depend on its compatibility with the specific polymers in the blend. Research on poly(ethylene glycol)-modified polymers has shown that the incorporation of ether linkages can increase the asymmetry and irregularity of molecular chains, affecting properties like crystallinity and thermal stability. researchgate.net

Surfactant Chemistry and Surface Science

The molecular structure of this compound, featuring a hydrophilic poly(ethylene glycol) chain and a hydrophobic isobutyl-terminated tail, is characteristic of a nonionic surfactant.

Design and Application of Nonionic Polyether Surfactants

Nonionic surfactants are widely used in various industrial and household applications due to their excellent cleaning performance, stability in the presence of electrolytes and hard water, and compatibility with other surfactant types. jascoinc.com The polyoxyethylene chain in these surfactants provides the hydrophilic character, while the alkyl group serves as the hydrophobic part. The balance between these two parts, often referred to as the hydrophilic-lipophilic balance (HLB), determines the surfactant's properties and applications. chemicalland21.com

Compounds like this compound fall into the category of alcohol ethoxylates, which are a major class of nonionic surfactants. Their properties can be tailored by varying the length of the alkyl chain and the number of ethylene (B1197577) oxide units.

Performance in Detergency, Wetting, and Defoaming Applications

Detergency: Nonionic surfactants are effective in removing oily and greasy soils from surfaces. xylemanalytics.com In laundry detergents, they are often used in combination with anionic surfactants to achieve optimal cleaning performance across a range of stains and washing conditions. researchgate.net

Wetting: The ability of a surfactant to lower the surface tension of a liquid allows it to spread more easily over a surface. Glycol ethers are known to be effective wetting agents and are used in applications such as textile processing, paints, and coatings. chemicalland21.com The structure of this compound suggests it would exhibit good wetting properties. Some specialized nonionic surfactants are designed to offer both high-performance wetting and defoaming. researchgate.net

Defoaming: In some applications, foam can be undesirable. Certain polyether surfactants can act as defoamers by disrupting the stability of the foam lamellae. The defoaming properties are highly dependent on the surfactant's structure, including its molecular weight and the ratio of ethylene oxide to propylene (B89431) oxide units (if present). google.com While some polyglycol ethers act as foam suppressants, others with different structures can be foam generators. The specific performance of this compound as a defoamer would require experimental validation.

Table 2: Representative Physical Properties of a Related Tetraethylene Glycol Ether Surfactant (Tetraethylene Glycol Monobutyl Ether)

Property Value
CAS Number 1559-34-8
Molecular Formula C12H26O5
Molecular Weight 250.33 g/mol
Boiling Point 189-194 °C @ 0.17 Torr cas.org
Density 1.0104 g/cm³ @ 20 °C cas.org
Solubility in Water Miscible

Data for a related, not identical, compound. cas.org

Chemical Biology and Targeted Therapies

The poly(ethylene glycol) (PEG) moiety is a well-established component in the field of chemical biology and drug delivery. The incorporation of PEG chains onto therapeutic molecules or drug carriers, a process known as PEGylation, can significantly improve their pharmacokinetic and pharmacodynamic properties. youtube.com

While there is no specific research on the use of this compound in targeted therapies, the presence of a tetraethylene glycol chain suggests it could be investigated as a component in such systems. The hydrophilic and biocompatible nature of the PEG chain can create a "stealth" effect, reducing recognition by the immune system and prolonging the circulation time of the drug carrier in the bloodstream. nih.gov This allows for enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

Furthermore, the terminal hydroxyl group of this compound could be chemically modified to attach targeting ligands, such as antibodies or peptides, to direct the drug carrier to specific cells or tissues. Multi-arm star PEG polymers have shown advantages in creating multifunctional delivery systems with increased drug loading capacity. nih.gov The linear structure of this compound makes it a potential building block for more complex drug delivery constructs. Gold nanoparticles coated with tetraethylene glycol have demonstrated long in-vivo plasma half-lives and resistance to protein adsorption, highlighting the potential of this short PEG chain in biomedical applications. dovepress.com

Role as Linkers in PROTAC (Proteolysis-Targeting Chimeras) Development

Proteolysis-Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to selectively eliminate disease-causing proteins from cells. njbio.com These heterobifunctional molecules consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.gov The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability. jenkemusa.com

Polyethylene (B3416737) glycol (PEG)-based linkers, such as those derived from this compound, are frequently employed in PROTAC design. jenkemusa.comamazonaws.com The ether chain of the tetraethylene glycol moiety provides flexibility and enhances the water solubility of the PROTAC molecule, which can improve its bioavailability. jenkemusa.com The length of the PEG linker is a crucial parameter that is often optimized to ensure the proper orientation of the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation. nih.gov

While direct citation of this compound in a specific, publicly disclosed PROTAC is not prevalent, the closely related tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate has been utilized in the synthesis of PROTACs. semanticscholar.org This highlights the utility of the tetraethylene glycol scaffold in constructing these complex therapeutic agents. The terminal hydroxyl group of this compound serves as a convenient attachment point for further chemical modifications, allowing for its incorporation into a PROTAC structure.

Table 1: Properties of this compound Relevant to PROTAC Linker Design

PropertyValue/DescriptionSignificance in PROTACs
Molecular Formula C11H24O5Contributes to the overall size and molecular weight of the PROTAC.
Structure A tetraethylene glycol backbone with a terminal hydroxyl group and an isopropyl ether cap.The hydroxyl group allows for covalent attachment to other PROTAC components. The ether chain provides flexibility and hydrophilicity.
Solubility Miscible with water and many organic solvents. mdpi.comEnhances the solubility of the entire PROTAC molecule, which is often a challenge for these large molecules.
Flexibility The ether linkages allow for rotational freedom.Enables the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex between the target protein and the E3 ligase.

Applications as Excipients and Emulsifiers in Advanced Formulations

In the pharmaceutical industry, excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API) to aid in the manufacturing process, protect the API, or enhance its bioavailability. Glycol ethers, including derivatives of tetraethylene glycol, are recognized for their utility as solvents, co-solvents, and penetration enhancers in various drug delivery systems. ualberta.caevotec.com

The amphiphilic nature of this compound, with its hydrophilic polyether chain and more hydrophobic isopropyl-terminated end, suggests its potential as an emulsifier or co-emulsifier in the preparation of stable nanoemulsions and microemulsions. These advanced formulations are often used to improve the solubility and oral bioavailability of poorly water-soluble drugs. nih.govresearchgate.net

A closely related compound, diethylene glycol monoethyl ether (DEGME), is widely used as a solubilizer and penetration enhancer in topical and transdermal drug delivery systems. ualberta.caresearchgate.net It is known to improve the delivery of various APIs through the skin. ualberta.ca Given the structural similarities, this compound is expected to exhibit comparable properties, making it a candidate for use in advanced topical and transdermal formulations. The hydroxyl group also allows for its incorporation into larger polymer-based drug delivery systems, such as hydrogels. researchgate.netnih.gov

Table 2: Potential Applications of this compound in Pharmaceutical Formulations

Formulation TypePotential Role of this compoundRationale
Nanoemulsions/Microemulsions Emulsifier/Co-emulsifier, SolubilizerAmphiphilic character can help stabilize oil-in-water or water-in-oil droplets, enhancing the solubility of lipophilic drugs.
Topical Gels and Creams Penetration Enhancer, Co-solventThe ether structure can interact with the lipid bilayers of the skin, potentially increasing the permeation of APIs.
Injectable Formulations Solubilizer for poorly soluble drugsIts miscibility with water and some organic solvents can aid in the formulation of stable solutions for injection.
Polymeric Drug Carriers Component of hydrogels or micellesThe terminal hydroxyl group can be used to polymerize or conjugate the molecule into larger drug delivery constructs. researchgate.netnih.gov

Catalysis and Process Chemistry

Integration into Novel Catalytic Systems

The unique solvent properties and the presence of a reactive hydroxyl group make this compound and related tetraethylene glycol derivatives valuable in the field of catalysis. These compounds can serve as more than just inert solvents; they can be functionalized and integrated into the catalytic system itself.

Research has demonstrated the use of enzyme catalysis, specifically with Candida antarctica Lipase (B570770) B (CALB), for the functionalization of tetraethylene glycol (TEG). mdpi.com This "green chemistry" approach allows for the selective modification of the hydroxyl groups under mild, solvent-free conditions. mdpi.com For instance, TEG has been functionalized with thiol groups through transesterification, with the reaction proceeding in a stepwise manner to first yield the monothiol. mdpi.com This enzymatic approach could be applied to this compound to create novel functionalized molecules with specific catalytic activities or to act as ligands for metal catalysts.

Furthermore, polyethylene glycol (PEG) has been used to functionalize materials like MXene (Ti3C2Tx), a 2D transition metal carbide, to enhance its catalytic activity in the degradation of organic dyes. researchgate.netdntb.gov.ua The PEG imparts hydrophilicity and stability, promoting the catalytic process. researchgate.netdntb.gov.ua This suggests that this compound could be used to modify the surface of heterogeneous catalysts to tune their properties and improve their performance in aqueous environments.

Utility as Lubricants and Quenching Agents in Industrial Processes

The physical properties of polyalkylene glycols (PAGs), a class of polymers to which this compound belongs, make them highly effective in various industrial applications, particularly as lubricants and quenching agents.

As lubricants, PAGs are known for their high viscosity index, thermal stability, and clean-burning properties, which means they leave minimal residue at high temperatures. google.com Their polarity provides good film strength, and their solubility can be tailored by adjusting the ratio of ethylene oxide and propylene oxide in their structure. google.com While this compound is a monomer, it shares the fundamental ether backbone that gives PAGs their lubricating properties. It can be used as a base stock or an additive in lubricant formulations. A patent from 1981 describes a penetrating and lubricating composition where a glycol ether acts as a carrier for a silicone lubricant, dissolving rust and corrosion. osti.gov

In the heat treatment of metals, quenching is a critical step that determines the final microstructure and mechanical properties of the material. PAG aqueous solutions are increasingly used as quenchants, offering a non-flammable and more environmentally friendly alternative to traditional mineral oils. expresspolymlett.com The cooling rate of PAG solutions can be precisely controlled by adjusting their concentration in water. This allows for tailored quenching processes that achieve the desired hardness while minimizing distortion and cracking of the metal parts. expresspolymlett.com Given that this compound is a type of polyalkylene glycol, it can be a component in such quenching formulations.

Table 3: Industrial Applications and Relevant Properties of this compound and Related Glycols

ApplicationKey PropertiesResearch Findings/Rationale
Lubricants High viscosity index, thermal stability, polarity, water solubility.PAGs are used as high-performance lubricants. google.com Glycol ethers can act as carriers in lubricating compositions. osti.gov A patent mentions the use of tetraethylene glycol in the synthesis of esters for lubricants. googleapis.com
Quenching Agents Controllable cooling rates, non-flammability, water solubility.Aqueous solutions of PAGs are effective quenchants for steel and other alloys, allowing for precise control over the hardening process and reducing part distortion. expresspolymlett.com
Industrial Solvents High boiling point, low volatility, ability to dissolve various substances.Tetraethylene glycol and its derivatives are used as industrial solvents in inks, dyes, and other formulations. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Sustainable and Bio-Inspired Synthetic Routes

The conventional synthesis of polyether alcohols often relies on petroleum-based feedstocks and energy-intensive processes. A critical area of future research is the development of sustainable and bio-inspired synthetic pathways. This involves exploring renewable starting materials and more environmentally benign catalytic systems.

One promising avenue is the utilization of biomass-derived platform chemicals. Lignocellulosic biomass, for instance, can be processed to yield bio-ethylene, which can serve as a precursor for the ethylene (B1197577) oxide units in the polyether chain. amazonaws.com Research is ongoing to optimize the conversion of biomass into these building blocks, aiming for higher yields and economic viability.

Furthermore, bio-inspired catalytic processes are gaining traction. Enzymes, for example, offer high selectivity and operate under mild conditions, reducing the energy consumption and byproduct formation associated with traditional chemical synthesis. The development of robust and reusable biocatalysts for the polymerization of alkylene oxides could revolutionize the production of polyether alcohols.

Another sustainable approach is the self-condensation of diols, which can be derived from renewable resources, to form polyether polyols. researchgate.net This method, coupled with the use of reusable heterogeneous catalysts, presents a scalable and circular approach to polyether synthesis. mdpi.comontosight.ai

Comprehensive Elucidation of Environmental Fates and Biogeochemical Cycles

As the use of polyether alcohols continues, a thorough understanding of their environmental fate and biogeochemical cycles is paramount. Future research must focus on the complete lifecycle of these compounds, from their release into the environment to their ultimate degradation.

Studies on the biodegradation of polyether alcohols are crucial. While some polyethers are known to be biodegradable, the influence of structural features, such as the methyl branch in 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol, on the rate and mechanism of degradation needs to be systematically investigated. Research into the microbial communities and enzymatic pathways responsible for the breakdown of these compounds will provide valuable insights. researchgate.netresearchgate.net The formation of metabolites during degradation and their potential environmental impact also warrant detailed investigation. uni-rostock.de

The transport and partitioning of polyether alcohols in different environmental compartments, including soil, water, and air, need to be modeled and experimentally validated. Understanding their sorption behavior to soil organic carbon and their potential for bioaccumulation is essential for accurate environmental risk assessments. google.com

Rational Design of Polyether Alcohol Structures for Tailored Properties

The properties of polyether alcohols are intrinsically linked to their molecular structure. Future research should focus on the rational design of novel polyether alcohol structures to achieve specific, tailored properties for advanced applications. This involves a deep understanding of structure-property relationships. ontosight.ai

By systematically varying parameters such as the length of the polyether chain, the type and position of substituent groups (like the methyl group in the target compound), and the nature of the end-groups, it is possible to fine-tune properties like solubility, viscosity, surface activity, and reactivity. google.comnih.gov For example, the introduction of specific functional groups can impart new functionalities, such as enhanced thermal stability or specific binding capabilities.

This rational design approach will enable the development of high-performance polyether alcohols for specialized applications, including as components in advanced polyurethanes, surfactants in complex formulations, and building blocks for novel copolymers. ontosight.ainih.gov

Advanced In Situ Characterization of Polyether Transformations

To truly understand and control the synthesis and behavior of polyether alcohols, it is essential to monitor their transformations in real-time. Advanced in-situ characterization techniques are powerful tools for achieving this.

Spectroscopic methods, such as Raman and infrared (IR) spectroscopy, can provide real-time information on the chemical changes occurring during polymerization reactions, degradation processes, or interactions with other molecules. These techniques allow researchers to follow reaction kinetics, identify transient intermediates, and understand reaction mechanisms at a molecular level.

In-situ characterization is also vital for studying the dynamic behavior of polyether alcohols in complex systems. For instance, techniques like in-situ fluorescence spectroscopy can be used to monitor the diffusion and sorption of these molecules in polymer matrices or at interfaces. researchgate.net Combining these experimental techniques with computational modeling can provide a comprehensive picture of polyether transformations.

Synergistic Integration of Computational and Experimental Methodologies

The complexity of polyether alcohol systems necessitates a synergistic approach that combines computational modeling with experimental validation. This integrated strategy can accelerate the discovery and optimization of new materials and processes.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the properties of novel polyether alcohol structures, elucidate reaction mechanisms, and understand their interactions with other molecules and surfaces. mdpi.com These simulations can guide experimental efforts by identifying promising candidates for synthesis and characterization.

Conversely, experimental data from techniques like NMR spectroscopy, mass spectrometry, and differential scanning calorimetry are essential for validating and refining computational models. google.com This iterative cycle of prediction and validation will lead to a deeper understanding of the fundamental principles governing the behavior of polyether alcohols and enable the design of next-generation materials with unprecedented control over their properties and performance.

Q & A

Basic: What are the recommended synthetic routes for 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol, and how can structural purity be verified?

Methodological Answer:
The synthesis of polyether alcohols like this compound typically involves iterative Williamson ether synthesis or epoxide ring-opening reactions. For example, azido-functionalized analogs (e.g., 14-azido derivatives) are synthesized via nucleophilic substitution using sodium azide, followed by purification via column chromatography with ethyl acetate/methanol mixtures (Rf = 0.30) . Structural verification requires multi-nuclear NMR (e.g., ¹H-NMR for methyl group confirmation at δ ≈ 2.46 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular ion peaks (e.g., [M+H]+ at m/z 393.1578) . Purity assessment via thin-layer chromatography (TLC) under standardized solvent systems is critical to isolate the target compound from byproducts.

Basic: How does the methyl group at the 13-position influence the compound’s physicochemical properties compared to non-methylated analogs?

Methodological Answer:
The methyl group introduces steric hindrance and hydrophobicity, altering solubility and conformational flexibility. Comparative studies with analogs like 14-amino-3,6,9,12-tetraoxatetradecan-1-ol (C10H23NO5) or 14-(nonylphenoxy) derivatives (C25H44O6) reveal that methylation reduces water solubility but enhances lipid bilayer compatibility. Techniques such as differential scanning calorimetry (DSC) and logP measurements can quantify these effects. For instance, methyl-substituted PEG derivatives exhibit lower critical micelle concentrations (CMCs), making them suitable for self-assembling systems .

Advanced: What strategies are effective for introducing functional groups (e.g., azido, amino) into the tetraoxatetradecanol backbone, and what analytical challenges arise?

Methodological Answer:
Functionalization at terminal or internal positions requires selective protection/deprotection strategies. For azido groups, SN2 reactions with NaN3 on bromo intermediates (e.g., 14-bromo derivatives) are common, but competing elimination reactions necessitate low-temperature conditions . Amino groups can be introduced via reduction of azides (Staudinger reaction) or reductive amination, followed by HPLC purification to resolve stereochemical byproducts . Challenges include overlapping NMR signals (e.g., δ 3.59–3.74 ppm for PEG chain protons) and HRMS interference from sodium adducts. Multi-dimensional NMR (e.g., HSQC, COSY) and ion-mobility spectrometry improve resolution .

Advanced: How can this compound be utilized in designing stimuli-responsive materials or drug delivery systems?

Methodological Answer:
The methyl group and ether-oxygen-rich backbone enable applications in pH- or temperature-responsive hydrogels. For example, azido-functionalized analogs serve as crosslinkers in click chemistry-driven polymer networks . In PROTAC (proteolysis-targeting chimera) design, the compound’s hydrophilicity balances cell permeability and solubility, as demonstrated in studies with 3,6,9,12-Tetraoxapentadec-14-yn-1-ol . Methodologically, dynamic light scattering (DLS) and fluorescence spectroscopy track micelle formation, while in vitro release assays quantify drug-loading efficiency under physiological conditions.

Basic: What chromatographic methods are optimal for separating and analyzing this compound from reaction byproducts?

Methodological Answer:
Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) effectively resolves methyl-substituted polyethers from hydroxylated byproducts. For TLC, ethyl acetate + 10% methanol provides clear separation (Rf ≈ 0.30 for azido derivatives) . Gas chromatography (GC) with FID detection is less suitable due to low volatility, but derivatization (e.g., silylation) enables quantification. Mass-directed purification ensures >95% purity for downstream applications.

Advanced: What are the implications of ether-oxygen positioning and methyl substitution on conformational flexibility and solvent interactions?

Methodological Answer:
Molecular dynamics (MD) simulations reveal that ether-oxygen atoms stabilize gauche conformations, increasing chain rigidity. Methyl substitution at the 13-position disrupts helical PEG conformations, reducing hydrogen-bonding capacity with polar solvents . Solvent interaction studies using ¹³C-NMR chemical shifts (e.g., δ 70.44–72.66 ppm for ether carbons) and Hansen solubility parameters quantify preferential solvation in dimethyl sulfoxide (DMSO) over water. These insights guide solvent selection for catalytic reactions or nanoparticle synthesis.

Notes on Contradictions and Validation:

  • and highlight variability in functional group impacts: Nonylphenoxy derivatives exhibit higher molecular weights (440.61 g/mol) , complicating direct comparisons with methyl-substituted analogs.
  • Synthetic protocols in prioritize azido groups, whereas focuses on amino derivatives, requiring distinct purification strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.